Cas no 1049412-68-1 (N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2,2-dimethylpropanamide)

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2,2-dimethylpropanamide is a synthetic organic compound featuring a cyclopropylmethyl group linked to a 4-fluorophenyl moiety and an amide functional group with a tert-butyl substituent. This structure imparts stability and potential selectivity in biochemical interactions. The fluorophenyl group enhances lipophilicity and may influence binding affinity in receptor-targeted applications, while the cyclopropyl ring contributes to conformational rigidity. The tert-butyl amide moiety offers steric hindrance, potentially improving metabolic resistance. This compound is of interest in medicinal chemistry and pharmaceutical research, particularly for its structural uniqueness and potential as an intermediate or bioactive scaffold. Its well-defined synthetic route allows for consistent purity and reproducibility in experimental settings.
N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2,2-dimethylpropanamide structure
1049412-68-1 structure
商品名:N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2,2-dimethylpropanamide
CAS番号:1049412-68-1
MF:C15H20FNO
メガワット:249.32380771637
CID:5913152
PubChem ID:42266019

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2,2-dimethylpropanamide 化学的及び物理的性質

名前と識別子

    • N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2,2-dimethylpropanamide
    • 1049412-68-1
    • N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2,2-dimethylpropanamide
    • AKOS024504053
    • F5263-0577
    • N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide
    • インチ: 1S/C15H20FNO/c1-14(2,3)13(18)17-10-15(8-9-15)11-4-6-12(16)7-5-11/h4-7H,8-10H2,1-3H3,(H,17,18)
    • InChIKey: KJGLTZPOXSXDSJ-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)C1(CNC(C(C)(C)C)=O)CC1

計算された属性

  • せいみつぶんしりょう: 249.15289242g/mol
  • どういたいしつりょう: 249.15289242g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 309
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 29.1Ų

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2,2-dimethylpropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5263-0577-3mg
N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2,2-dimethylpropanamide
1049412-68-1
3mg
$94.5 2023-09-10
Life Chemicals
F5263-0577-1mg
N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2,2-dimethylpropanamide
1049412-68-1
1mg
$81.0 2023-09-10
Life Chemicals
F5263-0577-10mg
N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2,2-dimethylpropanamide
1049412-68-1
10mg
$118.5 2023-09-10
Life Chemicals
F5263-0577-25mg
N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2,2-dimethylpropanamide
1049412-68-1 90%+
25mg
$163.5 2023-05-21
Life Chemicals
F5263-0577-2μmol
N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2,2-dimethylpropanamide
1049412-68-1
2μmol
$85.5 2023-09-10
Life Chemicals
F5263-0577-2mg
N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2,2-dimethylpropanamide
1049412-68-1
2mg
$88.5 2023-09-10
Life Chemicals
F5263-0577-15mg
N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2,2-dimethylpropanamide
1049412-68-1 90%+
15mg
$133.5 2023-05-21
Life Chemicals
F5263-0577-10μmol
N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2,2-dimethylpropanamide
1049412-68-1
10μmol
$103.5 2023-09-10
Life Chemicals
F5263-0577-20mg
N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2,2-dimethylpropanamide
1049412-68-1 90%+
20mg
$148.5 2023-05-21
Life Chemicals
F5263-0577-4mg
N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2,2-dimethylpropanamide
1049412-68-1
4mg
$99.0 2023-09-10

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2,2-dimethylpropanamide 関連文献

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2,2-dimethylpropanamideに関する追加情報

Professional Introduction to N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2,2-dimethylpropanamide (CAS No. 1049412-68-1)

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2,2-dimethylpropanamide (CAS No. 1049412-68-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural framework, has been extensively studied for its potential applications in drug development and therapeutic interventions. The presence of a 4-fluorophenyl group and a cyclopropyl moiety in its molecular structure imparts distinct chemical properties that make it a promising candidate for further exploration.

The chemical structure of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2,2-dimethylpropanamide consists of a complex arrangement of carbon and hydrogen atoms, with the fluorine atom in the phenyl ring playing a crucial role in modulating the compound's reactivity and biological activity. This structural feature has been leveraged in various research studies to develop novel pharmacological agents targeting specific biological pathways. The compound's amide functional group also contributes to its versatility, allowing for further chemical modifications and derivatization to enhance its therapeutic efficacy.

In recent years, there has been a growing interest in exploring the pharmacological potential of compounds containing the cyclopropyl group, due to their ability to interact with biological targets in unique ways. Studies have shown that cyclopropyl-containing molecules often exhibit enhanced binding affinity and selectivity, making them valuable tools for drug discovery. The incorporation of a 4-fluorophenyl substituent further enhances these properties by introducing electronic and steric effects that can fine-tune the compound's interaction with biological receptors.

One of the most compelling aspects of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2,2-dimethylpropanamide is its potential application in the treatment of various diseases. Research has indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory responses, making it a promising candidate for developing anti-inflammatory drugs. Additionally, its structural motif has been explored in the context of anticancer therapies, where it shows promise in disrupting key signaling pathways associated with tumor growth and progression.

The synthesis of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2,2-dimethylpropanamide involves a series of multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the 4-fluorophenyl group is particularly critical and necessitates careful handling to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to facilitate the formation of key carbon-carbon bonds in the molecule. These synthetic strategies highlight the compound's complexity and the expertise required to produce it on a scalable basis.

Evaluation of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2,2-dimethylpropanamide has been conducted through both in vitro and in vivo studies to assess its pharmacokinetic properties and potential side effects. Preliminary results suggest that the compound exhibits favorable solubility profiles and moderate bioavailability, which are essential characteristics for an effective therapeutic agent. Furthermore, its stability under various storage conditions has been tested, ensuring that it remains viable for long-term research and clinical applications.

The integration of computational modeling techniques has played a significant role in understanding the interactions between N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2,2-dimethylpropanamide and biological targets. Molecular docking studies have been used to predict how this compound binds to specific receptors and enzymes, providing valuable insights into its mechanism of action. These computational approaches complement experimental data by offering a rapid and cost-effective means of screening potential drug candidates.

The future prospects for N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2,2-dimethylpropanamide are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this area, leading to the development of novel treatments for various diseases. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in advancing medical science.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量